GTx 006;Z-Toremifene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GTx 006;Z-Toremifene: is a selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. It is a nonsteroidal triphenylethylene derivative that exhibits both estrogenic and antiestrogenic properties depending on the target tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GTx 006;Z-Toremifene involves multiple steps, starting with the formation of the triphenylethylene core. The key steps include:
Formation of the triphenylethylene core: This involves the reaction of benzaldehyde with acetophenone in the presence of a base to form chalcone, which is then cyclized to form the triphenylethylene core.
Introduction of the chloro group: The chloro group is introduced via chlorination using reagents like thionyl chloride.
Formation of the final product: The final step involves the reaction of the intermediate with N,N-dimethylethanamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: GTx 006;Z-Toremifene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products Formed:
Hydroxylated derivatives: Formed via oxidation.
Dechlorinated products: Formed via reduction.
Substituted derivatives: Formed via nucleophilic substitution.
Scientific Research Applications
GTx 006;Z-Toremifene has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of selective estrogen receptor modulators.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Primarily used in the treatment of estrogen receptor-positive breast cancer. .
Industry: Used in the development of new therapeutic agents and in the study of drug-receptor interactions
Mechanism of Action
GTx 006;Z-Toremifene exerts its effects by binding to estrogen receptors. Depending on the tissue, it can act as an estrogen agonist or antagonist. In breast tissue, it acts as an antagonist, blocking the effects of estrogen and inhibiting the growth of estrogen receptor-positive cancer cells. In bone and cardiovascular tissues, it acts as an agonist, promoting bone density and cardiovascular health .
Comparison with Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Used in the prevention of osteoporosis and breast cancer.
Clomiphene: Used in the treatment of infertility.
Uniqueness of GTx 006;Z-Toremifene: this compound is unique in its ability to act as both an estrogen agonist and antagonist depending on the target tissue. This dual action makes it particularly effective in treating estrogen receptor-positive breast cancer while also providing benefits to bone and cardiovascular health .
Properties
Molecular Formula |
C32H36ClNO8 |
---|---|
Molecular Weight |
598.1 g/mol |
IUPAC Name |
2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; |
InChI Key |
IWEQQRMGNVVKQW-BTKVJIOYSA-N |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.